1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1036547-35-9
VCID: VC4934056
InChI: InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2
SMILES: C1=CC=C(C(=C1)CCl)OCC(F)(F)F
Molecular Formula: C9H8ClF3O
Molecular Weight: 224.61

1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene

CAS No.: 1036547-35-9

Cat. No.: VC4934056

Molecular Formula: C9H8ClF3O

Molecular Weight: 224.61

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene - 1036547-35-9

Specification

CAS No. 1036547-35-9
Molecular Formula C9H8ClF3O
Molecular Weight 224.61
IUPAC Name 1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
Standard InChI InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2
Standard InChI Key FXHSBXFWZKLQLV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCl)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is C9H8ClF3O, with a molecular weight of 224.60 g/mol. The compound’s structure is defined by two distinct functional groups:

  • Chloromethyl group (-CH2Cl): A reactive site for nucleophilic substitution or cross-coupling reactions.

  • 2,2,2-Trifluoroethoxy group (-OCH2CF3): Imparts lipophilicity and metabolic stability, commonly utilized in drug design .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H8ClF3O
Molecular Weight224.60 g/mol
IUPAC Name1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
CAS NumberNot explicitly reported
Melting/Boiling PointsData unavailable; estimated based on analogues

The absence of a specific CAS number suggests this compound may be a novel or less-documented intermediate, necessitating further characterization.

Synthesis and Manufacturing

Chloromethylation Strategies

The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene likely involves sequential functionalization of the benzene ring. A plausible route, inspired by methods for analogous compounds , includes:

  • Introducing the trifluoroethoxy group: Electrophilic substitution of benzene with 2,2,2-trifluoroethanol under acidic conditions.

  • Chloromethylation: Reaction with chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid (e.g., AlCl3) .

Table 2: Representative Chloromethylation Conditions

ParameterOptimal Range
Temperature20–40°C
Lewis AcidAlCl3, ZnCl2, or FeCl3
Molar Ratio (Substrate:Chloromethylation Reagent)1:5–1:6
Reaction Time8–10 hours
Yield65–80% (estimated)

A patent describing the preparation of 2,4,5-trifluorobenzyl chloride (CN101033169A) highlights the efficacy of chloromethyl methyl ether and AlCl3 in achieving high-purity products . Similar conditions could be adapted for synthesizing the target compound.

Purification and Characterization

Post-synthesis purification typically involves hydrolysis in cold water, followed by distillation or chromatography . Gas chromatography (GC) with non-polar columns (e.g., OV-101) and mass spectrometry are standard analytical tools for verifying purity and structure, as demonstrated for related chlorinated aromatics .

Physicochemical Properties

While experimental data for the target compound are scarce, inferences can be drawn from structurally similar molecules:

  • Solubility: Expected to be lipophilic due to the trifluoroethoxy group, with limited water solubility.

  • Stability: The electron-withdrawing trifluoroethoxy group may reduce susceptibility to electrophilic attack, enhancing stability under acidic conditions .

  • Spectroscopic Signatures:

    • NMR: The chloromethyl group would appear as a singlet near δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C). The trifluoroethoxy group’s CF3 moiety would show a quintet in ¹⁹F NMR at δ -70 to -75 ppm .

    • IR: Stretching vibrations for C-Cl (~650 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Table 3: Estimated Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 4.8 (s, 2H, CH2Cl), δ 4.4 (q, 2H, OCH2CF3), δ 7.2–7.5 (m, 4H, aromatic)
¹³C NMRδ 45.2 (CH2Cl), δ 68.5 (OCH2CF3), δ 121.5 (q, CF3), δ 125–135 (aromatic)
¹⁹F NMRδ -72.3 (t, CF3)

Applications in Organic Synthesis

Pharmaceutical Intermediates

Chloromethyl aromatics are pivotal in constructing active pharmaceutical ingredients (APIs). For example:

  • Anticancer Agents: Chloromethyl groups facilitate alkylation of biomolecules.

  • Antiviral Compounds: The trifluoroethoxy group enhances blood-brain barrier penetration .

Agrochemicals

The compound’s lipophilicity makes it suitable for herbicides and insecticides, where slow degradation is desirable.

Future Directions

Further research should prioritize:

  • Experimental Characterization: Determining melting/boiling points, solubility, and stability.

  • Synthetic Optimization: Exploring greener catalysts or continuous-flow processes.

  • Biological Screening: Evaluating the compound’s potential as a lead structure in drug discovery.

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